molecular formula C11H15NO B13044649 (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13044649
M. Wt: 177.24 g/mol
InChI Key: NNXHBPIAZMDRQC-SNVBAGLBSA-N
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Description

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is an organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a benzo[b]furan ring system with an amine group attached to the 3-position and a methylethyl group at the 5-position

Preparation Methods

The synthesis of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the starting material can be a substituted phenol, which undergoes cyclization in the presence of a suitable catalyst to form the dihydrobenzofuran ring

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at the amine group or other positions on the benzofuran ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be compared with other similar compounds, such as trifluorotoluene and sulfur compounds . These compounds share some structural similarities but differ in their chemical properties and applications.

    Trifluorotoluene: This compound has a trifluoromethyl group attached to a benzene ring. It is used as a solvent and intermediate in organic synthesis.

    Sulfur Compounds: These compounds contain sulfur atoms and exhibit a wide range of chemical behaviors. They are used in various industrial and chemical processes.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

NNXHBPIAZMDRQC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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